molecular formula C22H25N5O2S B305943 N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Katalognummer B305943
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: SIINGYVYQRDVIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating vascular tone, platelet aggregation, and cardiac function. By inhibiting sGC, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and cardioprotective effects.
Biochemical and Physiological Effects:
N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and cardioprotective effects. In a preclinical study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to increase the levels of cGMP and reduce pulmonary vascular resistance, leading to improved pulmonary hemodynamics and exercise capacity in a rat model of PAH. In another study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to reduce platelet aggregation and thrombus formation in a rat model of thrombosis. N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has also been shown to reduce myocardial infarct size and improve cardiac function in a rat model of myocardial ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the role of cGMP signaling in other diseases, and the exploration of novel therapeutic applications for N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691. Additionally, further studies are needed to investigate the optimal dosing and administration of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 in various experimental settings.

Synthesemethoden

The synthesis of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 involves several steps, including the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate to form the corresponding ester, which is then reacted with thiosemicarbazide to form the thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl chloroacetate to form the corresponding oxadiazole, which is further reacted with sodium azide and ammonium chloride to form the triazole. The final step involves the reaction of the triazole with 4-chlorobenzoyl chloride to form N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691.

Wissenschaftliche Forschungsanwendungen

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In a preclinical study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to improve pulmonary hemodynamics and exercise capacity in a rat model of PAH. In another study, N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 was shown to improve cardiac function and reduce mortality in a mouse model of heart failure. N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has also been shown to reduce sickle cell disease-related vaso-occlusive events in a mouse model.

Eigenschaften

Produktname

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Molekularformel

C22H25N5O2S

Molekulargewicht

423.5 g/mol

IUPAC-Name

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H25N5O2S/c1-4-27-19(13-23-21(29)17-8-6-5-7-9-17)25-26-22(27)30-14-20(28)24-18-11-10-15(2)12-16(18)3/h5-12H,4,13-14H2,1-3H3,(H,23,29)(H,24,28)

InChI-Schlüssel

SIINGYVYQRDVIP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CNC(=O)C3=CC=CC=C3

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CNC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.